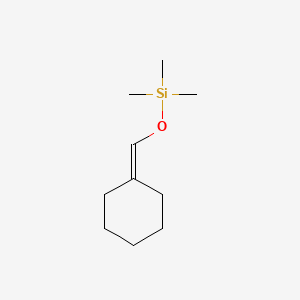

(Cyclohexylidenemethoxy)(trimethyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

53282-55-6 |

|---|---|

Molecular Formula |

C10H20OSi |

Molecular Weight |

184.35 g/mol |

IUPAC Name |

cyclohexylidenemethoxy(trimethyl)silane |

InChI |

InChI=1S/C10H20OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h9H,4-8H2,1-3H3 |

InChI Key |

KFKDHECCYWJGSC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC=C1CCCCC1 |

Origin of Product |

United States |

Methodological Approaches for the Synthesis of Cyclohexylidenemethoxy Trimethyl Silane

Precursor Chemistry and Substrate Specificity for Cyclohexylidene-Derived Enol Ethers

The primary precursors for the synthesis of (Cyclohexylidenemethoxy)(trimethyl)silane are a carbonyl compound, specifically cyclohexanone (B45756), and a silylating agent. The most commonly employed silylating agent is trimethylsilyl (B98337) chloride (TMSCl) due to its reactivity and commercial availability. wikipedia.org For enhanced reactivity, particularly with less reactive ketones, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is often used as it is a more powerful electrophile. wikipedia.org

The structure of the cyclohexanone substrate is paramount in determining the outcome of the silylation. For an unsubstituted cyclohexanone, only one silyl (B83357) enol ether product is possible. However, for unsymmetrically substituted cyclohexanones, the formation of two different regioisomeric silyl enol ethers is possible: the kinetic and the thermodynamic products. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, leading to the less substituted enol ether. Conversely, the thermodynamic enolate is more stable and results from deprotonation at the more substituted α-position, yielding the more substituted, and often more stable, silyl enol ether. wikipedia.orgorganic-chemistry.org The synthesis of this compound from cyclohexanone involves the formation of the exocyclic silyl enol ether.

A common synthetic sequence involves the conversion of cyclohexanone (12) to its silyl enol ether (13) as a key intermediate step for further transformations. nih.gov This highlights the fundamental role of cyclohexanone as the primary precursor in accessing cyclohexylidene-derived structures.

Optimized Reaction Conditions for Directed Enol Silylation

The regiochemical outcome of the enol silylation of substituted cyclohexanones is highly dependent on the reaction conditions. By carefully selecting the base, catalyst, solvent, and temperature, chemists can direct the reaction towards the desired kinetic or thermodynamic product.

Base-mediated silylation is the most traditional and widely used method for synthesizing silyl enol ethers. The choice of base is the critical factor in controlling regioselectivity.

Kinetic Control: To favor the formation of the kinetic silyl enol ether, a strong, sterically hindered, non-nucleophilic base is used at low temperatures. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C. These conditions ensure rapid and irreversible deprotonation at the least sterically encumbered α-carbon, followed by trapping of the resulting enolate with the silylating agent.

Thermodynamic Control: For the synthesis of the more stable, thermodynamic silyl enol ether, weaker amine bases such as triethylamine (B128534) (Et₃N) are used, often in combination with a more reactive silylating agent like TMSOTf or in the presence of a catalyst like zinc chloride. wikipedia.orgyoutube.com These reactions are run at higher temperatures (often room temperature or reflux) to allow for equilibration between the kinetic and thermodynamic enolates. youtube.com The thermodynamic enolate, being lower in energy, predominates at equilibrium and is subsequently trapped.

The table below summarizes typical conditions for base-mediated silylation of a generic unsymmetrical cyclohexanone.

| Control Type | Base | Silylating Agent | Solvent | Temperature (°C) | Typical Outcome |

| Kinetic | Lithium Diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Tetrahydrofuran (THF) | -78 | Less substituted silyl enol ether |

| Thermodynamic | Triethylamine (Et₃N) | Trimethylsilyl chloride (TMSCl) | Dimethylformamide (DMF) | Reflux | More substituted silyl enol ether |

This table presents illustrative data based on established protocols for silyl enol ether synthesis.

Catalytic methods offer alternative pathways for silyl enol ether synthesis, often under milder conditions and with different selectivity profiles compared to base-mediated protocols.

Lewis Acid Catalysis: Lewis acids activate the carbonyl compound by coordinating to the carbonyl oxygen, making the α-protons more acidic and facilitating enolization or enolate formation. youtube.com This approach can be particularly useful for substrates that are sensitive to strong bases. For instance, zinc chloride (ZnCl₂) is known to catalyze the reaction between ketones and silylating agents. researchgate.net Silylated cyclopentadienes have also been developed as competent silicon Lewis acid catalysts for various transformations, including the allylation of electrophiles, demonstrating the potential of silicon-based catalysts in these systems. nih.gov The general paradigm involves the Lewis acid coordinating to the electrophile, increasing its reactivity toward the nucleophile (the enol or enolate). youtube.com

Brønsted Acid Catalysis: While less common for the direct synthesis of silyl enol ethers from ketones, Brønsted acids play a significant role in related transformations. They can catalyze the protonation of silyl enol ethers, which is the reverse reaction. nih.gov However, certain catalytic systems utilize Brønsted acids. For example, the combination of a metal precatalyst with a silver salt can generate a hidden Brønsted acid like triflic acid (HOTf), which then acts as the true catalyst for reactions such as hydroalkoxylation. researchgate.net In some photosensitized cycloadditions, Brønsted acids have been shown to dramatically increase reaction rates by activating the substrate through protonation. rsc.org

Development of Sustainable and High-Yielding Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. For the synthesis of this compound, several strategies align with the principles of green chemistry.

One of the most effective and environmentally friendly methods for forming silyl ethers is through dehydrogenative coupling, which uses hydrosilanes and produces hydrogen gas (H₂) as the only byproduct, resulting in high atom economy. mdpi.com Rhodium complexes have been shown to catalyze the dehydrogenative silylation of ketones like acetophenone, yielding silyl enol ethers. nih.gov

Nickel-catalyzed remote functionalization presents another advanced strategy that allows for the high-yield, regio- and stereoselective synthesis of Z-silyl enol ethers via a "chain walking" mechanism from a distant olefin. nih.gov While complex, this method showcases the power of modern catalysis to achieve high selectivity independent of thermodynamic preferences. nih.gov

Other innovative approaches include visible-light-induced reactions between acylsilanes and α,β-unsaturated ketones, which proceed with high stereocontrol and atomic economy. acs.org Additionally, the use of N-heterocyclic carbenes (NHCs) to catalyze the transfer of a silyl group from a silyl ketene (B1206846) acetal (B89532) to a ketone provides an efficient route to silyl enol ethers at room temperature. organic-chemistry.org

The table below outlines some sustainable approaches to silyl enol ether synthesis.

| Method | Catalyst/Reagent | Key Advantage | Byproduct |

| Dehydrogenative Silylation | Rhodium or Ruthenium Complexes | High atom economy | H₂ |

| Remote Functionalization | Nickel Catalyst | High regio- and stereoselectivity | Stoichiometric salts |

| Visible-Light-Induced Reaction | Acylsilanes / Photocatalyst | Uses light energy, high stereocontrol | Minimal |

| NHC-Catalyzed Silyl Transfer | N-Heterocyclic Carbene (NHC) | Mild conditions (23°C) | Catalytic cycle intermediates |

This table provides a summary of modern, sustainable synthetic methods.

Comparative Analysis of Different Synthetic Strategies for this compound

The selection of a synthetic strategy for this compound depends on factors such as the desired regioselectivity, required scale, substrate compatibility, and sustainability considerations.

| Synthetic Strategy | Key Reagents | Control | Advantages | Disadvantages |

| Base-Mediated (Kinetic) | LDA, TMSCl, THF | Kinetic | High regioselectivity for the less substituted product; reliable and well-established. | Requires cryogenic temperatures (-78°C); stoichiometric use of a strong base. |

| Base-Mediated (Thermodynamic) | Et₃N, TMSCl, DMF | Thermodynamic | Forms the more stable product; milder conditions than kinetic protocol. | Often gives mixtures of regioisomers; may require heat. |

| Lewis Acid Catalysis | ZnCl₂, TMSCl | Varies | Avoids strong bases; can be catalytic. | Lewis acids can be moisture-sensitive; may require anhydrous conditions. |

| Dehydrogenative Coupling | Hydrosilane, Rh catalyst | Catalytic | Excellent atom economy (H₂ byproduct); sustainable. | Requires specialized hydrosilanes and precious metal catalysts. |

| Ni-Catalyzed Remote Functionalization | Ni catalyst, Olefinic ketone | Kinetic | High yield and Z-selectivity; novel reactivity. nih.gov | Limited to specific substrates with an olefinic tether; complex catalytic system. nih.gov |

This table offers a comparative overview of the primary synthetic routes to silyl enol ethers.

Comprehensive Analysis of Reactivity and Mechanistic Pathways of Cyclohexylidenemethoxy Trimethyl Silane

Fundamental Principles Governing Silyl (B83357) Enol Ether Reactivity and Stability

Silyl enol ethers are a class of organosilicon compounds that function as protected enolates. wikipedia.org Their stability and reactivity are governed by several key factors. The exceptional strength of the silicon-oxygen bond contributes significantly to their formation and stability. wikipedia.org They are typically synthesized by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org

The reactivity of silyl enol ethers like (Cyclohexylidenemethoxy)(trimethyl)silane stems from the electron-rich nature of the carbon-carbon double bond. This double bond is highly nucleophilic, allowing it to react with a wide range of electrophiles. netlify.app Unlike metal enolates, silyl enol ethers are generally neutral, isolable compounds that react under non-basic conditions, which enhances their compatibility with various functional groups. nsf.govescholarship.org The trimethylsilyl group acts as a sterically demanding proton equivalent that activates the enol for subsequent reactions. organic-chemistry.org

Investigations into Lewis Acid-Promoted Transformations

Lewis acids play a pivotal role in activating both the silyl enol ether and the electrophile in many transformations, facilitating reactions that would otherwise be sluggish. wikipedia.orgwikipedia.org

The Mukaiyama aldol (B89426) addition is a cornerstone reaction of silyl enol ethers, involving their Lewis acid-mediated addition to carbonyl compounds like aldehydes or ketones. wikipedia.orgnumberanalytics.com This reaction provides a powerful method for constructing β-hydroxy carbonyl compounds. numberanalytics.com

The mechanism commences with the activation of the carbonyl electrophile by coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄). wikipedia.orgyoutube.com This activation enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic double bond of the silyl enol ether attacks the activated carbonyl carbon. numberanalytics.comyoutube.com This step forms a new carbon-carbon bond and generates a carbocationic intermediate that is stabilized by the adjacent oxygen atom. Finally, the elimination of the silyl group (as a halosilane in the case of TiCl₄) and aqueous work-up yields the β-hydroxy carbonyl product. wikipedia.org The reaction typically proceeds through an open transition state, and its stereoselectivity can be influenced by the choice of substrates, Lewis acid, and reaction conditions. organic-chemistry.orgwikipedia.org

| Lewis Acid | Typical Electrophile | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Aldehydes, Ketones | Dichloromethane (CH₂Cl₂) | Highly effective, often used stoichiometrically. | wikipedia.org |

| Tin(IV) chloride (SnCl₄) | Aldehydes | Dichloromethane (CH₂Cl₂) | Strong Lewis acid for activating carbonyls. | wikipedia.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Aldehydes | Dichloromethane (CH₂Cl₂) | Commonly used Lewis acid. | numberanalytics.com |

| Silicon tetrachloride (SiCl₄) / Chiral Phosphoramide | Aromatic Aldehydes | Toluene | Enables catalytic, enantioselective additions. | capes.gov.br |

Silyl enol ethers readily participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is a powerful tool for forming 1,5-dicarbonyl compounds. The reaction is typically promoted by a Lewis acid, which activates the α,β-unsaturated system towards nucleophilic attack. youtube.com

The mechanism involves the activation of the enone or enoate by the Lewis acid, followed by the attack of the silyl enol ether at the β-position of the unsaturated system. youtube.com This 1,4-addition results in the formation of a new carbon-carbon bond and generates an intermediate enolate, which is subsequently trapped by the silyl group to form a new silyl enol ether. Hydrolysis during work-up then reveals the final 1,5-dicarbonyl product. youtube.com Highly enantioselective versions of the Mukaiyama-Michael addition have been developed using chiral organocatalysts. nih.gov

| Michael Acceptor | Catalyst/Promoter | Solvent | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketones | Titanium tetrachloride (TiCl₄) | Dichloromethane (CH₂Cl₂) | 1,5-Diketone | youtube.com |

| α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | Toluene/Hexane | Enantiomerically enriched δ-Keto Aldehyde | nih.gov |

| α,β-Unsaturated Esters | Trifluoromethanesulfonimide (Tf₂NH) | Dichloromethane (CH₂Cl₂) | Silyloxycyclobutane (via [2+2] cycloaddition) | orgsyn.org |

| Various Enones | Nickel(terpyridine) complex / Mn | - | Silyl enol ether of the 1,4-adduct | wisc.edu |

Electrophilic Functionalization and Substitution Reactions

The nucleophilic nature of the double bond in this compound allows for direct functionalization at the α-carbon position through reactions with a variety of electrophiles. netlify.app

Silyl enol ethers undergo facile reaction with electrophilic halogen sources to produce α-haloketones. wikipedia.org The reaction proceeds via the attack of the electron-rich alkene on the electrophilic halogen (e.g., Br₂ or Cl₂), forming a halonium ion intermediate and releasing a halide ion. The halide ion then attacks the silicon atom, leading to the formation of a trimethylsilyl halide and the α-haloketone. This method provides a regioselective route to α-halogenated carbonyls. wikipedia.orgalmerja.com

Similarly, α-chalcogenation can be achieved using electrophilic sulfur or selenium reagents. For instance, reaction with benzenesulfenyl chloride (PhSCl) results in α-sulfenylation. The mechanism involves the attack of the silyl enol ether's double bond on the electrophilic sulfur atom, with the concurrent release of a chloride ion that cleaves the silyl group, yielding the α-phenylthioketone. wikipedia.orgalmerja.com

| Reaction Type | Electrophilic Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Halogenation | Bromine (Br₂), Chlorine (Cl₂) | α-Haloketone | Regioselective halogenation. | wikipedia.org |

| Sulfenylation | Benzenesulfenyl chloride (PhSCl) | α-Phenylthioketone | Introduction of a sulfur moiety. | wikipedia.orgalmerja.com |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | α-Hydroxyketone | Forms an acyloin after hydrolysis. | wikipedia.org |

| Oxidation | Palladium(II) acetate (B1210297) | α,β-Unsaturated Ketone | Saegusa-Ito oxidation. | wikipedia.orgorganic-chemistry.org |

Alkylation: The α-alkylation of silyl enol ethers can be accomplished by reaction with suitable alkylating agents. Lewis acid-promoted alkylation with Sₙ1-reactive electrophiles, such as tertiary alkyl halides, is particularly effective. wikipedia.org More recent developments include copper-catalyzed alkylation with functionalized alkyl bromides acs.org and photoredox-catalyzed methods that use alkyl radical precursors. acs.org These methods expand the scope of alkyl groups that can be introduced.

Acylation: The C-acylation of silyl enol ethers with acid chlorides is a direct route to valuable 1,3-diketones. acs.orgacs.org The reaction is often promoted by a Lewis acid like zinc chloride. A potential side reaction is O-acylation, which leads to the formation of an enol ester. The selectivity between C- and O-acylation can be influenced by the reaction conditions and the nature of the substrates. acs.org

Arylation: The introduction of an aryl group at the α-position is a significant transformation. Palladium-catalyzed cross-coupling reactions of silyl enol ethers with aryl halides (iodides, bromides, and even chlorides) are a well-established and powerful method. nsf.govnih.gov These reactions often proceed with high regiospecificity. nih.gov Alternative strategies, such as rhodium-catalyzed C-H activation nsf.govescholarship.org and electrochemical oxidative coupling, have also been developed to achieve α-arylation. sci-hub.se

| Reaction Type | Reagents | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Tertiary Alkyl Halide | Titanium tetrachloride (TiCl₄) | α-tert-Alkyl Ketone | wikipedia.org |

| Alkylation | Alkyl Bromide | Copper(I) catalyst | α-Alkyl Ketone | acs.org |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | Zinc chloride (ZnCl₂) | 1,3-Diketone | acs.org |

| Arylation | Aryl Halide (Ar-X) | Palladium complex (e.g., Pd₂(dba)₃ / t-Bu₃P) | α-Aryl Ketone | nih.gov |

| Arylation | Benzamide | Rhodium(III) complex | α-Aryl Ketone derivative | nsf.govescholarship.org |

Cycloaddition Reactions and Pericyclic Processes Involving the Enol Ether Moiety

The enol ether functionality within the trimethylsilyl enol ether of cyclohexanone (B45756) is a versatile participant in various cycloaddition and pericyclic reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks.

One of the most common cycloaddition reactions involving silyl enol ethers is the Diels-Alder reaction . In this [4+2] cycloaddition, the silyl enol ether can act as the diene component. For instance, the reaction of the trimethylsilyl enol ether of cyclohexanone with a suitable dienophile leads to the formation of a bicyclic system. The reaction's outcome can be influenced by the choice of Lewis acid catalyst and reaction conditions.

Another significant cycloaddition is the [2+2] cycloaddition , which is valuable for synthesizing four-membered rings. The reaction of silyl enol ethers with activated alkenes or alkynes, often catalyzed by a Lewis acid, can yield cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. For example, the reaction between silyl enol ethers and acrylates can be catalyzed by ethylaluminum dichloride. wikipedia.org The stereochemical outcome of these reactions, affording either trans or cis isomers, can often be controlled by adjusting the reaction temperature. wikipedia.org

The Pauson-Khand reaction is a cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Silyl enol ethers have been successfully employed as the alkene component in intramolecular versions of this reaction. This strategy provides an efficient route to oxygenated cyclopentenone scaffolds. nih.gov The reaction proceeds by the formation of a dicobalthexacarbonyl complex which can then undergo cyclization. nih.gov

Furthermore, cyclic silyl enol ethers can participate in [3+2] cycloadditions . For example, reactions with electron-deficient sulfonyl azides proceed via an uncatalyzed cycloaddition, followed by the loss of dinitrogen and subsequent alkyl migration to afford ring-contracted products. wikipedia.org

The silyl enol ether Prins cyclization represents another important pericyclic process. This reaction involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to form substituted tetrahydropyran-4-ones. nih.gov The reaction is highly diastereoselective and proceeds through a chair-like transition state. nih.gov

Table 1: Examples of Cycloaddition Reactions with Cyclohexanone Silyl Enol Ether

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Diels-Alder | 1-(Trimethylsilyloxy)cyclohexene and Methyl Acrylate | Lewis Acid | Bicyclic ester | wikipedia.org |

| [2+2] Cycloaddition | 1-(Trimethylsilyloxy)cyclohexene and Ethyl Propiolate | TiCl4 | Cyclobutene adduct | wikipedia.org |

| Pauson-Khand | Enyne derived from cyclohexanone silyl enol ether | Co2(CO)8 | Oxygenated cyclopentenone | nih.gov |

| Silyl Enol Ether Prins | Hydroxy silyl enol ether and Aldehyde | BF3·OEt2 or TMSOTf | Tetrahydropyran-4-one | nih.gov |

Rearrangement Reactions and Their Driving Forces

Silyl enol ethers, including the trimethylsilyl enol ether of cyclohexanone, can undergo several synthetically useful rearrangement reactions. These transformations are often driven by the formation of a thermodynamically stable silicon-oxygen bond.

A prominent example is the Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement. While the classic Claisen rearrangement involves allyl vinyl ethers, analogous transformations can occur with silyl enol ethers derived from allylic alcohols. The reaction proceeds through a concerted, cyclic transition state. wikipedia.org

The Cope rearrangement , another wikipedia.orgwikipedia.org-sigmatropic shift, involves the reorganization of a 1,5-diene. While not a direct reaction of the silyl enol ether itself, the double bond of the enol ether can participate in such rearrangements within a suitable diene system. wikipedia.org

The Brook rearrangement is a [1,n] carbon-to-oxygen silyl migration. wikipedia.org This rearrangement is typically base-catalyzed and is driven by the formation of the strong Si-O bond. For example, deprotonation of a hydroxyl group adjacent to a silicon-bearing carbon can initiate the migration of the silyl group to the oxygen. wikipedia.org

In some cases, silyl enol ethers can be involved in ring-contraction reactions . As mentioned in the previous section, the [3+2] cycloaddition with sulfonyl azides leads to a rearranged, ring-contracted product. wikipedia.org

Stereochemical Control and Selectivity in Reactions of this compound

The stereochemical outcome of reactions involving the trimethylsilyl enol ether of cyclohexanone is a critical aspect of its synthetic utility. Control over both diastereoselectivity and enantioselectivity allows for the synthesis of complex molecules with defined three-dimensional structures.

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation where silyl enol ethers react with aldehydes or ketones in the presence of a Lewis acid. The reaction of the trimethylsilyl enol ether of cyclohexanone with an aldehyde can generate two new stereocenters, leading to syn and anti diastereomers. The diastereoselectivity is influenced by the geometry of the enolate (which is fixed as E for the cyclohexanone derivative), the nature of the Lewis acid, the solvent, and the aldehyde substituents. For instance, the reaction of the lithium enolate of cyclohexanone with benzaldehyde (B42025) has been shown to be threo (related to anti) selective. youtube.com

In some cases, high levels of diastereoselectivity can be achieved. For example, Michael-aldol domino reactions involving trisubstituted Michael acceptors and β-keto esters can lead to cyclohexanone products with excellent diastereoselectivity (up to >20:1 dr). acs.org

Table 2: Diastereoselectivity in Aldol-Type Reactions of Cyclohexanone Enolates/Enol Ethers

| Aldehyde | Lewis Acid/Conditions | Product Ratio (threo:erythro or anti:syn) | Yield | Reference |

| Benzaldehyde | Li enolate, THF | 84:16 | Good | youtube.com |

| Benzaldehyde | SnCl2, AcCl | 43:57 | Quantitative | oup.com |

| Various aldehydes | Borane catalysis | >95:5 dr (anti) | Excellent | nih.gov |

Achieving enantioselectivity in reactions of the trimethylsilyl enol ether of cyclohexanone typically involves the use of chiral catalysts or auxiliaries.

Chiral Lewis acids are commonly employed to catalyze enantioselective Mukaiyama aldol reactions. These catalysts create a chiral environment around the reacting partners, favoring the formation of one enantiomer over the other. For example, chiral diamine organocatalysts have been used in the asymmetric aldol reaction of cyclohexanone with aldehydes, where the diastereoselectivity can be controlled by the choice of acid additive. rsc.org

Enantioselective cyclization reactions have also been developed. Cationic metal phosphine (B1218219) complexes, such as those of palladium and gold, can catalyze the enantioselective cyclization of silyloxyenynes. rsc.org These reactions can produce cyclopentane (B165970) derivatives with high enantiomeric excess (up to 94% ee). rsc.org

Another strategy involves the enantioselective α-functionalization of ketones via the allylic substitution of silyl enol ethers. A metallacyclic iridium catalyst has been shown to catalyze the formation of C-N, C-O, C-S, and C-C bonds at the alpha position with high enantioselectivity. nih.gov

Table 3: Enantioselective Reactions Involving Silyl Enol Ethers

| Reaction Type | Chiral Catalyst/System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Aldol Reaction | Chiral diamine organocatalyst | Cyclohexanone and aldehyde | High | rsc.org |

| Enyne Cyclization | L3Pd(OTf)2 | Trisubstituted silyloxyenyne | 85% | rsc.org |

| α-Chlorination | Chiral arylpyrrolidino squaramide | α-Tertiary silyl ketene (B1206846) acetal (B89532) | High | nih.gov |

Lack of Specific Research Data on this compound in Advanced Organic Synthesis

Despite a comprehensive search of available scientific literature, no specific research articles or detailed data were found regarding the strategic applications of this compound in advanced organic synthesis. This particular chemical compound does not appear in the context of the requested applications, including the construction of carbocyclic and heterocyclic architectures, its role as a key intermediate in convergent or divergent synthesis, its contribution to the total synthesis of complex natural products, or in the development of novel methodologies for asymmetric catalysis.

While this compound belongs to the well-established and highly versatile class of organic compounds known as silyl enol ethers, specific studies detailing its unique contributions or applications in the aforementioned areas are not present in the public domain of scientific research. Silyl enol ethers, in general, are pivotal intermediates in modern organic chemistry. wikipedia.org They serve as crucial enolate surrogates, offering a milder and more selective approach to carbon-carbon bond formation compared to traditional enolates. thieme-connect.denetlify.app

The general reactivity of silyl enol ethers suggests that this compound could theoretically participate in a variety of synthetic transformations. However, without specific documented research, any discussion of its applications would be speculative and fall outside the requested scope of providing scientifically accurate and source-based information.

Therefore, this article cannot be generated as requested due to the absence of specific research findings for "this compound" within the specified strategic areas of organic synthesis. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific roles and applications of this compound.

Computational and Theoretical Investigations of Cyclohexylidenemethoxy Trimethyl Silane

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding of silyl (B83357) enol ethers such as (Cyclohexylidenemethoxy)(trimethyl)silane. researchgate.netbohrium.com These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds.

DFT calculations can quantify these characteristics by determining bond lengths, bond angles, and atomic charges. For instance, Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions, such as those between the oxygen lone pair and antibonding orbitals (n → σ*) of adjacent bonds, which influence molecular geometry and stability. researchgate.net

Table 1: Predicted Bond Parameters for this compound from Theoretical Calculations

This interactive table presents typical bond lengths and Mulliken atomic charges predicted for the core atoms of this compound based on DFT calculations for analogous structures.

Note: Values are generalized from computational studies on similar silyl enol ether structures and may vary depending on the level of theory and basis set used.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a cornerstone for elucidating complex reaction mechanisms, including those involving silyl enol ethers. researchgate.net A prominent reaction for this class of compounds is the Mukaiyama aldol (B89426) addition, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically catalyzed by a Lewis acid. nih.govnumberanalytics.comnih.govorganic-chemistry.orgyoutube.com

Theoretical methods can map the entire potential energy surface of a reaction. This involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is often achieved using methods that find a first-order saddle point on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

For this compound reacting with an aldehyde (e.g., acetaldehyde) in a Mukaiyama aldol reaction, DFT calculations can model the initial activation of the aldehyde by a Lewis acid (like TiCl₄), the nucleophilic attack of the silyl enol ether, and the subsequent steps to form the β-hydroxy ketone product. nih.govyoutube.com The calculated Gibbs free energies of activation (ΔG‡) and reaction energies (ΔG_rxn) provide quantitative insights into the reaction's feasibility and kinetics. rsc.org

Table 2: Hypothetical Calculated Energy Profile for a Mukaiyama Aldol Reaction

This table illustrates the type of data generated from a computational study of the reaction between this compound and acetaldehyde.

Note: These values are illustrative and represent typical energy ranges for such reactions.

Conformational Analysis and Steric Effects on Reactivity and Selectivity

The three-dimensional shape (conformation) of this compound and its influence on reactivity are critical aspects that can be explored computationally. The analysis focuses on the cyclohexane (B81311) ring and the steric hindrance imposed by the bulky trimethylsilyl (B98337) group. wikipedia.orgnumberanalytics.com

The cyclohexane ring is most stable in a chair conformation, which minimizes angle and torsional strain. libretexts.orglibretexts.orgyoutube.com However, the presence of an exocyclic double bond, as in the cyclohexylidene moiety, flattens the ring at the sp²-hybridized carbon, leading to a half-chair or sofa conformation as one of the low-energy forms. researchgate.net The molecule undergoes rapid interconversion between various conformations (e.g., chair, twist-boat, boat). libretexts.orgyoutube.com

The bulky trimethylsilyl (TMS) group exerts significant steric influence. wikipedia.orgacs.org Its large size can dictate the preferred orientation of the enol ether system relative to the cyclohexyl ring to minimize steric clashes. This conformational preference is crucial for selectivity in reactions. For example, in an addition reaction, the incoming reagent will preferentially attack from the less sterically hindered face of the C=C double bond. Computational studies can calculate the relative energies of different conformers, predicting the most stable and therefore most populated ground-state geometry. nih.gov

Table 3: Theoretical Relative Energies of Cyclohexane Conformations

This table shows the generally accepted hierarchy of conformational energies for a simple cyclohexane ring, which provides a basis for analyzing the more complex cyclohexylidene system.

Source: Data generalized from standard organic chemistry texts on conformational analysis. libretexts.orglibretexts.orgyoutube.com

Prediction of Spectroscopic Parameters for Validation of Theoretical Models

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves to validate the accuracy of the theoretical models used. researchgate.netarxiv.orgdiva-portal.orgbiorxiv.org By comparing calculated spectra with experimental data, researchers can confirm that the computed molecular geometries and electronic structures are reasonable representations of reality.

For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ²⁹Si. researchgate.netillinois.edunorthwestern.edu The accuracy of these predictions has improved significantly with the development of better computational methods and can now be done with machine learning approaches. nih.gov For organosilicon compounds, ²⁹Si NMR is particularly informative. The predicted chemical shifts are highly sensitive to the electronic environment of the silicon atom. researchgate.netrsc.org

IR Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of energy with respect to atomic positions (the Hessian matrix). acs.orgnih.gov This analysis yields the vibrational frequencies and their corresponding intensities. Specific vibrational modes, such as the C=C stretch of the enol ether (typically ~1650-1680 cm⁻¹) and the strong Si-O stretch (~1000-1100 cm⁻¹), can be predicted and compared with experimental FT-IR spectra to validate the computed structure. researchgate.net

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

This interactive table provides a set of predicted chemical shifts based on computational models and typical values for the functional groups present. These values are relative to tetramethylsilane (B1202638) (TMS).

Note: Predicted values are generalized from established ranges for these functional groups and computational studies. wikipedia.orgnorthwestern.edunih.gov

Advanced Analytical Methodologies for Mechanistic Elucidation and Product Characterization

Application of Spectroscopic Techniques for Structural Assignment of Products

Spectroscopic techniques are indispensable for the structural elucidation of (Cyclohexylidenemethoxy)(trimethyl)silane and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, allowing for a complete characterization of molecular structures.

High-Resolution NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for determining the connectivity and chemical environment of atoms within a molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the trimethylsilyl (B98337) group, typically as a sharp singlet in the 0.1-0.3 ppm region. The protons on the cyclohexylidene moiety and the methoxy group would exhibit more complex splitting patterns and chemical shifts depending on their specific environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which is vital for assigning the complex resonances of the cyclohexyl ring protons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by strong absorbances corresponding to the Si-O-C linkage. A structurally similar compound, (cyclohex-1-en-1-yloxy)(trimethyl)silane, exhibits a characteristic absorbance at approximately 1250 cm⁻¹ for the Si-C stretching vibration and around 1600 cm⁻¹ for the C=C stretching of the enol ether moiety . The absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹) from the precursor ketone is a key indicator of the successful formation of the silyl (B83357) enol ether.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. For (cyclohex-1-en-1-yloxy)(trimethyl)silane, a molecular ion peak at m/z 170.32 would confirm its molecular weight . The fragmentation pattern would likely involve the loss of a methyl group from the trimethylsilyl moiety or cleavage of the Si-O bond, providing further structural clues. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, offering a high degree of confidence in the compound's identification.

Interactive Data Table: Expected Spectroscopic Data for Cyclohexyl-based Silyl Enol Ethers

| Technique | Functional Group / Moiety | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Trimethylsilyl (-Si(CH₃)₃) | ~ 0.1 - 0.3 ppm (singlet) |

| ¹H NMR | Vinylic Proton (=CH-) | ~ 4.5 - 5.0 ppm |

| ¹³C NMR | Trimethylsilyl (-Si(CH₃)₃) | ~ 0 - 2 ppm |

| IR | Si-C Stretch | ~ 1250 cm⁻¹ |

| IR | C=C Stretch (Enol Ether) | ~ 1600 - 1650 cm⁻¹ |

| Mass Spec | Molecular Ion (M⁺) | Corresponds to Molecular Weight |

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Synthetic Studies

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the stability of the compound and the nature of the impurities.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for purity assessment and to identify volatile byproducts. The choice of the stationary phase in the GC column is critical to achieve good separation.

Column Chromatography: Flash column chromatography is a standard method for the purification of organic compounds. However, silyl enol ethers, particularly those with a trimethylsilyl (TMS) group, can be sensitive to the acidic nature of silica (B1680970) gel, which can lead to hydrolysis back to the corresponding ketone. To mitigate this, several strategies can be employed:

Use of Neutralized Silica Gel: Treating the silica gel with a base, such as triethylamine (B128534), can neutralize the acidic sites and prevent decomposition.

Alternative Stationary Phases: Using less acidic stationary phases like alumina (neutral or basic) can be a viable alternative to silica gel.

Rapid Purification: Performing the chromatography quickly (flash chromatography) minimizes the contact time between the compound and the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. As with column chromatography, the potential for decomposition on the silica gel plate should be considered.

For particularly sensitive silyl enol ethers, non-chromatographic purification methods such as bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be an effective alternative to remove non-volatile impurities.

Interactive Data Table: Chromatographic Purification Strategies for Silyl Enol Ethers

| Technique | Stationary Phase | Key Considerations |

| Flash Column Chromatography | Silica Gel | Potential for acid-catalyzed hydrolysis; can be mitigated by adding a base (e.g., triethylamine) to the eluent. |

| Flash Column Chromatography | Neutral or Basic Alumina | Less acidic alternative to silica gel, reducing the risk of decomposition. |

| Gas Chromatography | Various | Suitable for purity analysis of volatile compounds; choice of column is crucial for separation. |

| Bulb-to-Bulb Distillation | None | Effective for separating volatile silyl enol ethers from non-volatile impurities, especially for thermally stable compounds. |

In Situ Reaction Monitoring for Kinetic and Mechanistic Insights

In situ reaction monitoring provides real-time data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms.

Real-Time Spectroscopy: Techniques like in situ NMR and IR spectroscopy allow for the direct observation of reacting species without the need for sampling and quenching. For instance, the formation of a silyl enol ether from a ketone can be monitored by observing the disappearance of the ketone's carbonyl signal in the IR spectrum and the appearance of the characteristic C=C and Si-O-C signals of the product.

A study on the enolization of cyclohexanone (B45756) to form (cyclohex-1-en-1-yloxy)(trimethyl)silane utilized in situ ¹³C and ²⁹Si NMR spectroscopy to follow the reaction progress researchgate.net. By monitoring the change in the integral values of the NMR signals over time, it was possible to determine the reaction rate constant. The study identified the appearance of new signals corresponding to the silyl enol ether product and the disappearance of the cyclohexanone signals. Specifically, the carbonyl carbon of cyclohexanone at around 212 ppm would decrease in intensity, while new signals for the vinylic carbons of the silyl enol ether would appear. This type of real-time analysis is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism researchgate.net.

Calorimetry: Reaction calorimetry measures the heat flow of a chemical reaction as a function of time. This data can be used to determine the reaction's kinetic profile, enthalpy, and to identify any thermal hazards associated with the process. For reactions involving this compound, calorimetry could provide information on the thermodynamics of its formation and subsequent reactions.

Future Research Directions and Emerging Avenues for Cyclohexylidenemethoxy Trimethyl Silane Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is crucial for unlocking new transformations and improving the efficiency of reactions involving silyl (B83357) ethers like (Cyclohexylidenemethoxy)(trimethyl)silane. Current research is moving beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches.

Transition-metal catalysis is a particularly promising area. rsc.orgillinois.edu The unique electronic properties of silyl ligands, such as their σ-donating characteristics, can be harnessed to modulate the reactivity and selectivity of metal centers in various catalytic reactions. rsc.org This includes applications in cross-coupling, hydrofunctionalization, and C-H functionalization. rsc.org For instance, rhodium catalysts have been employed for the O-silylation of alcohols using vinylsilanes, where a chlorosilane intermediate is generated in a catalytic cycle. Future work will likely focus on designing new ligands to fine-tune the performance of these catalysts for specific silyl ethers.

Lewis acid catalysis also presents significant opportunities. While classic silane (B1218182) Lewis acids like R3SiX (where X is a non-coordinating anion) are known to catalyze various organic transformations, there is a growing interest in developing more potent and selective systems. oup.comnih.gov The concept of Lewis base activation of weaker Lewis acids, such as silicon tetrachloride (SiCl4), has emerged as a powerful strategy. acs.orgacs.org Chiral phosphoramides can activate SiCl4 to form a highly reactive chiral Lewis acid capable of catalyzing enantioselective aldol (B89426) reactions. acs.orgacs.org The development of uncharged, superacidic silicon complexes, stabilized by ligands like perfluoropinacolato, is broadening the catalytic portfolio of silicon, enabling deoxygenation and metathesis reactions. nih.gov The application of such advanced Lewis acid systems to activate the Si-O bond in compounds like this compound could lead to novel synthetic methodologies.

Organocatalysis is another burgeoning field with relevance to silyl ether chemistry. acs.org For example, N-heterocyclic olefins have been shown to be effective organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org The development of asymmetric organocatalytic methods for the synthesis of Si-stereogenic silyl ethers represents a significant challenge and a key area for future research. acs.org

Table 1: Comparison of Catalytic Strategies for Silyl Ether Chemistry

| Catalytic Strategy | Key Features | Potential Applications for this compound |

| Transition-Metal Catalysis | Tunable reactivity and selectivity via ligand design. rsc.org | Cross-coupling, C-H functionalization, controlled polymerization. |

| Lewis Acid Catalysis | Activation of Si-O bond, potential for enantioselectivity. oup.comacs.org | In situ deprotection-functionalization, asymmetric synthesis. |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetric transformations. acs.org | Mild and selective silylation/desilylation, synthesis of chiral organosilanes. |

Integration into Multi-Component Reaction Architectures for Increased Synthetic Efficiency

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. pnas.orgnih.gov The integration of silyl ethers like this compound into MCRs is an emerging area with the potential to significantly enhance synthetic efficiency.

While direct examples involving this compound in MCRs are not yet prevalent, the underlying principles of silyl ether chemistry suggest significant potential. Silyl ethers are often used as protecting groups for alcohols. wikipedia.orglibretexts.org This protecting group nature can be strategically exploited in MCRs. For instance, a silyl ether could be carried through a multi-component assembly and then deprotected in a subsequent step or even in situ to reveal a reactive hydroxyl group for further transformation.

Future research could focus on designing MCRs where the silyl ether plays a more active role. For example, the in situ generation of a reactive intermediate from this compound under the MCR conditions could trigger a cascade of bond-forming events. The development of MCRs that are compatible with the conditions required for both silyl ether manipulation and the key bond-forming reactions will be a critical area of investigation.

Development of Biocatalytic and Flow Chemistry Approaches for Sustainable Synthesis

The quest for more sustainable and environmentally friendly chemical processes is driving the adoption of biocatalysis and flow chemistry. These approaches offer significant advantages for the synthesis and manipulation of silyl ethers.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green chemistry. acs.orgnih.gov The family of silicatein enzymes, discovered in marine sponges, has been shown to catalyze both the hydrolysis and condensation of Si-O bonds in organosilyl ethers. pnas.orgnih.govmanchester.ac.uk This opens the door to the enzymatic synthesis and modification of compounds like this compound. Research has demonstrated that recombinant silicateins can act as model biocatalysts in organosiloxane chemistry, even exhibiting selectivity that is distinct from non-enzymatic reactions. pnas.orgnih.gov Furthermore, directed evolution techniques are being used to engineer enzymes like cytochrome c to perform novel carbon-silicon bond-forming reactions, a feat not yet observed in nature. nih.govacs.org The development of robust and efficient enzymatic systems for silyl ether transformations could revolutionize their synthesis, offering a green alternative to traditional chemical methods. acs.orgnih.govmdpi.com

Flow Chemistry: Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. syrris.com The synthesis of silyl ethers, which can sometimes involve moisture-sensitive reagents or exothermic reactions, is well-suited to the controlled environment of a flow reactor. Future research will likely focus on developing robust flow protocols for the silylation of a wide range of alcohols, including the synthesis of this compound. The integration of in-line purification and analysis techniques will further enhance the efficiency of these processes.

Expansion of Applications in Materials Science and Polymer Chemistry

The unique properties of the silicon-oxygen bond make organosilicon compounds valuable building blocks in materials science and polymer chemistry. nih.gov this compound, as a functionalized silyl ether, has potential applications in these fields.

Organofunctional silanes are widely used as coupling agents, crosslinkers, and surface modifiers. nih.govwacker.com They can act as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical and thermal properties of composite materials. nih.gov The cyclohexyl and trimethylsilyl (B98337) moieties in the target compound could impart specific properties, such as hydrophobicity and thermal stability, to polymers.

One promising area is the development of silane-functionalized polymers using "click chemistry". drexel.edu This approach allows for the precise installation of silyl groups as pendant chains on a polymer backbone, enabling the creation of materials with tailored surface properties. Future research could explore the incorporation of this compound or its derivatives into such polymer architectures.

Another area of interest is the synthesis of hyperbranched polymers (HBPs). nih.gov Silanes can serve as multifunctional building blocks in the creation of HBPs, controlling their structure and properties. The incorporation of silyl ethers could lead to HBPs with novel characteristics for applications in coatings, adhesives, and electronics. nih.gov

Synergistic Combinations with Photoredox and Electrochemistry for Novel Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild conditions. The application of these techniques to silyl ether chemistry is a rapidly developing field.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates from stable precursors. beilstein-journals.orgnih.gov Silyl enol ethers, which are structurally related to this compound, have been shown to be excellent partners in photoredox-catalyzed reactions. beilstein-journals.orgnih.govacs.orgacs.org For example, a gold photocatalyst can mediate the fluoroalkylation of silyl enol ethers. beilstein-journals.orgnih.gov A proposed mechanism involves the generation of a radical which then adds to the silyl enol ether. beilstein-journals.orgnih.gov Future research will likely explore the photoredox activation of the C-H bonds adjacent to the oxygen atom in silyl ethers, or even the direct activation of the Si-O bond, to forge new carbon-carbon and carbon-heteroatom bonds.

Electrochemistry: Electrochemical methods offer a reagent-free way to generate reactive intermediates and drive chemical reactions. rsc.orgacs.orgnih.govacs.org Electrosynthesis has been successfully applied to the synthesis of organosilicon compounds, including the generation of silyl radicals from chlorosilanes for alkene silylation reactions. acs.org More recently, electrochemical methods have been developed for the alcoholysis of hydrosilanes to form silyl ethers. rsc.org The electrochemical oxidation or reduction of this compound could lead to novel reactive intermediates, such as silyl cations or radicals, which could then be trapped by various nucleophiles or radical acceptors to generate a diverse range of products.

Table 2: Emerging Synthetic Methods for Silyl Ether Chemistry

| Method | Principle | Potential for this compound |

| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. beilstein-journals.org | C-H functionalization, novel bond formations. |

| Electrochemistry | Generation of reactive species via electron transfer at an electrode surface. rsc.orgacs.org | Reagent-free synthesis, access to unique reactive intermediates. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (cyclohexylidenemethoxy)(trimethyl)silane, and how can reaction conditions be optimized for yield?

- Methodology : A robust approach involves nucleophilic substitution using cyclohexylidenemethanol and trimethylchlorosilane in anhydrous acetonitrile under inert atmosphere (e.g., nitrogen). Key parameters include stoichiometric ratios (1.1–1.2 equiv of silane reagent), controlled temperature (room temperature), and reaction monitoring via color changes (e.g., yellow to dark yellow indicates completion). Post-reaction, extraction with non-polar solvents (e.g., hexane) and careful phase separation minimize impurities .

- Data : Yields >80% are achievable with 3-hour stirring at 25°C, as demonstrated in analogous silane syntheses .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodology : Analyze -NMR for characteristic signals:

- Trimethylsilyl group : Sharp singlet at δ 0.1–0.3 ppm (9H, Si(CH)) .

- Cyclohexylidene moiety : Multiplet signals for cyclohexene protons (δ 5.2–5.8 ppm) and methoxy protons (δ 3.3–3.7 ppm) .

Q. What precautions are critical during hydrolysis-sensitive reactions involving this compound?

- Methodology : Use rigorously dried solvents (e.g., molecular sieves) and maintain an inert atmosphere. Avoid aqueous workup unless necessary; instead, employ non-polar extraction. For prolonged stability, store under nitrogen at −20°C .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or ring-opening) be mitigated during synthesis?

- Methodology :

- Kinetic control : Limit reaction time (≤3 hours) to prevent over-silylation, as excess silane reagent may attack alternative nucleophilic sites.

- Steric modulation : Use bulky bases (e.g., triethylamine) to deprotonate intermediates selectively, reducing undesired pathways .

- Case Study : In analogous systems, adjusting the silane-to-alcohol ratio to 1:1 minimized dimerization byproducts .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected -NMR shifts)?

- Methodology :

- 2D NMR (HSQC, HMBC) : Correlate ambiguous signals with adjacent nuclei to assign quaternary carbons (e.g., cyclohexylidene sp carbons at δ 120–140 ppm).

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Example : Discrepancies in methoxy carbon shifts (δ 50–60 ppm) may arise from solvent polarity effects; deuterated chloroform is recommended for consistency .

Q. How can this silane be integrated into multi-step syntheses (e.g., as a protecting group or coupling agent)?

- Application : The trimethylsilyl group acts as a transient protecting group for alcohols in radical or cross-coupling reactions. For example, in Schmidt reactions, silyl ethers stabilize intermediates against premature decomposition .

- Challenge : Competitive desilylation under acidic/basic conditions requires pH optimization. TBAF (tetrabutylammonium fluoride) is effective for selective deprotection .

Key Considerations for Researchers

- Contradictions in Evidence : While trimethoxyalkylsilanes are generally hydrolysis-resistant , trace moisture can still degrade sensitive intermediates. Always validate anhydrous conditions via Karl Fischer titration.

- Advanced Applications : Explore this compound’s utility in photoredox catalysis or as a silicon-based directing group in C–H functionalization, leveraging its steric and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.